N6-(6-Aminohexyl)-2'-deoxyadenosine
Description
Contextualizing N6-(6-Aminohexyl)-2'-deoxyadenosine within Nucleoside and Nucleotide Analogs
This compound belongs to the extensive family of nucleoside analogs, which are molecules that mimic the structure of natural nucleosides. Natural nucleosides, such as deoxyadenosine (B7792050), are the building blocks of DNA and consist of a nucleobase (adenine in this case) linked to a sugar molecule (deoxyribose). Nucleoside analogs feature modifications to either the nucleobase or the sugar moiety.
In the case of this compound, the modification is at the N6 position of the adenine (B156593) base. A hexyl chain with a terminal amino group is attached to this position, creating a "linker" or "tether." This structural alteration is key to its utility, as the terminal amino group provides a reactive handle for the attachment of other molecules, such as fluorescent dyes, biotin (B1667282), or solid supports for affinity chromatography.
This compound is a derivative of 8-Amino-2'-deoxyadenosine, which in turn is derived from 8-Azido-2'-deoxyadenosine. nih.gov These precursors are instrumental in the synthesis of modified oligonucleotides. nih.gov The primary structure of this compound allows it to be incorporated into synthetic DNA strands, where the appended aminohexyl group can then be used for a variety of downstream applications.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2R,3S,5R)-5-[6-(6-aminohexylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | PubChem |
| Molecular Formula | C₁₆H₂₆N₆O₃ | PubChem nih.gov |
| Molecular Weight | 350.42 g/mol | PubChem nih.gov |
| CAS Number | 147218-60-8 | SRD Pharma nih.gov |
Note: This table is interactive and can be sorted by clicking on the headers.
Significance of Modified Deoxyadenosine Analogs as Research Probes
Modified deoxyadenosine analogs, including this compound, are invaluable tools in molecular biology. Their significance stems from their ability to act as probes to study the structure, function, and interactions of nucleic acids and proteins.
The introduction of a functional group, such as the amino group in this compound, at a specific position within a DNA sequence allows for the site-specific labeling of that sequence. This has numerous applications:
Affinity Chromatography: Oligonucleotides containing this compound can be immobilized onto a solid support, such as agarose (B213101) beads, to create an affinity column. This column can then be used to purify DNA-binding proteins that specifically recognize the sequence of the immobilized oligonucleotide. This technique is a powerful method for isolating and studying transcription factors and other DNA-binding proteins.
Fluorescence Studies: A fluorescent dye can be attached to the terminal amino group of the hexyl chain. This allows for the tracking and visualization of the modified DNA within cells or in vitro assays. Such fluorescently labeled oligonucleotides are used in techniques like fluorescence in situ hybridization (FISH) and in studies of DNA-protein interactions.
Structural Biology: The incorporation of modified analogs can be used to study the structural perturbations in the DNA double helix. While the long N6-alkyl chain of this compound can cause some destabilization of the DNA duplex, studying these effects provides insights into the forces that govern DNA stability. For instance, studies on N6-alkyladenosines in RNA duplexes have shown that the degree of destabilization is related to the size and position of the alkyl group. nih.gov
Development of Novel DNA Structures: The ability to introduce specific modifications facilitates the design and construction of novel DNA duplexes and triplexes with unique properties. nih.gov
The triphosphate form of this analog, this compound triphosphate (dATP), is also a significant research tool. It can be incorporated into DNA by polymerases, allowing for the enzymatic labeling of DNA strands.
Historical Development and Evolution of N6-Modified Adenosines in Scientific Inquiry
The journey to the development and application of sophisticated nucleoside analogs like this compound has its roots in the early days of nucleic acid research. The discovery of naturally occurring modified nucleosides was a pivotal moment. One of the earliest and most studied modifications was the methylation at the N6 position of adenosine (B11128) (N6-methyladenosine or m6A), first identified in the 1970s. upenn.edu This discovery opened the door to the vast field of epigenetics and epitranscriptomics, revealing that the genetic code is decorated with a layer of chemical information that modulates gene expression. glenresearch.com
The initial focus on naturally occurring modifications gradually expanded to the chemical synthesis of novel nucleoside analogs for therapeutic and research purposes. The development of solid-phase oligonucleotide synthesis in the late 1970s and its subsequent automation revolutionized molecular biology. wikipedia.org This technology made it possible to create custom DNA sequences and to incorporate modified bases at specific positions.
The use of amino linkers to label oligonucleotides dates back to the 1980s. biosearchtech.com Early applications included the cross-linking of enzymes like alkaline phosphatase to DNA probes for use in diagnostic tests for pathogens. biosearchtech.com This demonstrated the potential of using a flexible linker to attach functional molecules to DNA without significantly disrupting its ability to hybridize to a target sequence.
The synthesis of N6-alkylated adenosine derivatives for various applications followed. For example, the preparation of N6-[N-(6-aminohexyl)carbamoyl]-adenine nucleotides was reported for use in creating coenzymically active immobilized ADP and ATP for affinity adsorbents. capes.gov.br These early studies laid the groundwork for the synthesis of a wide array of N6-modified adenosines with different linker lengths and terminal functional groups, tailored for specific research needs.
The evolution of these molecules continues, with ongoing research into new modifications and their applications, from probing DNA-protein recognition to developing novel therapeutic agents. nih.gov The story of N6-modified adenosines is a testament to the power of chemical synthesis to provide tools that drive biological discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,5R)-5-[6-(6-aminohexylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O3/c17-5-3-1-2-4-6-18-15-14-16(20-9-19-15)22(10-21-14)13-7-11(24)12(8-23)25-13/h9-13,23-24H,1-8,17H2,(H,18,19,20)/t11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGAGWFLDCAWGN-YNEHKIRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCCCCCN)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCCCCCN)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for N6 6 Aminohexyl 2 Deoxyadenosine and Its Analogs
Chemical Synthesis Routes for N6-(6-Aminohexyl)-2'-deoxyadenosine and its Phosphorylated Derivatives
The synthesis of this compound and its phosphorylated forms can be achieved through several chemical routes, primarily involving the modification of a purine (B94841) precursor.
One-Step Synthesis Approaches for N6-Modified Deoxyadenosine (B7792050)
A highly efficient one-step synthesis for N6-substituted deoxyadenosine derivatives has been developed, which avoids the need for protection of the sugar hydroxyl groups. This method involves the direct treatment of 2'-deoxyinosine (B131508) with an appropriate amine, such as 1,6-diaminohexane, in the presence of a coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and a base such as N,N-Diisopropylethylamine (DIPEA) in a solvent like N,N-Dimethylformamide (DMF). This approach offers a straightforward route to a variety of N6-adenosine and N6-2'-deoxyadenosine derivatives with good to excellent yields.
Introduction of Alkylamino Substituents at the N6 Position
The introduction of an alkylamino substituent, such as the 6-aminohexyl group, at the N6 position of deoxyadenosine is a key step in the synthesis of the target compound. This is typically achieved through a nucleophilic substitution reaction where the leaving group at the C6 position of the purine ring is displaced by the primary amino group of a diamine, in this case, 1,6-diaminohexane. The reactivity of the starting purine derivative is crucial for the success of this reaction.
Precursor-Based Synthetic Strategies
A common and effective precursor for the synthesis of N6-substituted deoxyadenosine analogs is 6-chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)purine, also known as 6-chloro-2'-deoxyadenosine. researchgate.net This precursor can be synthesized from 2'-deoxyinosine by treatment with a chlorinating agent like thionyl chloride (SOCl₂). researchgate.net The chlorine atom at the C6 position is a good leaving group and readily undergoes nucleophilic substitution by the amino group of 1,6-diaminohexane. To prevent side reactions, the amino group of the diamine that is not intended to react can be protected with a suitable protecting group, such as a trifluoroacetyl group, which can be removed in a subsequent step.
Another strategy involves the phosphorylation of 6-chloropurine (B14466) riboside, followed by reaction with 1,6-diaminohexane to yield N6-(6-aminohexyl)-adenosine phosphates. diva-portal.org A similar approach can be envisioned for the deoxy-series. The synthesis of N6-alkylated cladribine (B1669150) (2-chloro-2'-deoxyadenosine) analogues has also been reported via selective amination of a 2-chloro-6-fluoropurine nucleoside derivative, highlighting the versatility of halogenated purine precursors. openaccesspub.org
Functionalization and Conjugation of this compound for Research Applications
The terminal amino group of the hexyl linker in this compound and its triphosphate form (N6-(6-Aminohexyl)-dATP) serves as a convenient point of attachment for various labels, enabling its use in a wide range of molecular biology techniques.
Incorporation of Fluorescent Tags (e.g., ATTO dyes, FAM) for Imaging and Detection
The primary amino group of N6-(6-Aminohexyl)-dATP can be readily coupled to the activated esters (e.g., N-hydroxysuccinimide esters) of fluorescent dyes. This allows for the enzymatic incorporation of fluorescently labeled nucleotides into DNA by DNA polymerases, rendering the DNA directly detectable.
ATTO Dyes: A variety of ATTO dyes, known for their high photostability and strong fluorescence, are commercially available as conjugates of N6-(6-Aminohexyl)-dATP. jenabioscience.comjenabioscience.comjenabioscience.comjenabioscience.com These dyes span a wide range of the visible spectrum, allowing for multiplexing applications. The conjugation is typically achieved by reacting the amine-modified nucleotide with an NHS-ester of the ATTO dye. atto-tec.com
Fluorescein (B123965) (FAM): 6-Carboxyfluorescein (6-FAM) is a widely used fluorescent dye that can be attached to the aminohexyl linker of N6-(6-Aminohexyl)-dATP. jenabioscience.comjenabioscience.com The resulting N6-(6-Aminohexyl)-dATP-6-FAM is a substrate for various DNA polymerases and is commonly used in applications such as real-time PCR and DNA sequencing. biosyn.com
Table 1: Spectroscopic Properties of Fluorescently Labeled N6-(6-Aminohexyl)-dATP Analogs
| Fluorescent Dye | Excitation Max (λexc) | Emission Max (λem) | Molar Extinction Coefficient (ε) |
|---|---|---|---|
| ATTO 465 | 453 nm jenabioscience.com | 506 nm jenabioscience.com | 75,000 L·mol⁻¹·cm⁻¹ jenabioscience.com |
| 6-FAM | 492 nm jenabioscience.com | 517 nm jenabioscience.com | 83,000 L·mol⁻¹·cm⁻¹ jenabioscience.com |
| ATTO 550 | 554 nm jenabioscience.com | 576 nm jenabioscience.com | 120,000 L·mol⁻¹·cm⁻¹ jenabioscience.com |
| ATTO 580Q | 587 nm | Not Applicable (Quencher) | 110,000 L·mol⁻¹·cm⁻¹ |
| ATTO 665 | 662 nm jenabioscience.com | 680 nm jenabioscience.com | 160,000 L·mol⁻¹·cm⁻¹ jenabioscience.com |
| 6-ROX | Not specified | Not specified | Not specified |
Data sourced from commercial suppliers.
Biotinylation and Hapten Labeling for Affinity-Based Methods
The terminal amino group of the N6-(6-aminohexyl) linker is also amenable to conjugation with biotin (B1667282) or other haptens, facilitating affinity-based purification and detection methods.
Biotinylation: Biotin can be attached to N6-(6-Aminohexyl)-dATP via an amide bond formation. The resulting biotinylated dATP analog can be incorporated into DNA, which can then be captured using streptavidin-coated surfaces or beads. This is a fundamental technique for applications such as affinity purification of DNA-binding proteins and non-radioactive DNA labeling. Commercial preparations of N6-(6-Aminohexyl)-ATP-Biotin are available. jenabioscience.comjenabioscience.com While the provided search results focus on the ATP analog, the synthesis and application principles are directly transferable to the deoxyadenosine triphosphate derivative.
Hapten Labeling: Besides biotin, other haptens can be conjugated to the amino linker. These labeled nucleotides can be incorporated into nucleic acids and subsequently detected by specific antibodies. This provides an alternative to biotin-streptavidin systems for various detection and purification schemes.
Site-Specific Derivatization for Probe Development
The strategic placement of a 6-aminohexyl group at the N6 position of 2'-deoxyadenosine (B1664071) provides a versatile handle for the site-specific attachment of various molecular probes. This primary amine at the terminus of the hexyl linker is nucleophilic and can be readily coupled with a range of reporter molecules, enabling the creation of tailored reagents for diverse biochemical and diagnostic applications. The derivatization at this specific site is crucial as it allows for the modification of the nucleoside without significantly interfering with the hydrogen bonding faces of the purine base, which are essential for molecular recognition processes like DNA hybridization.
The terminal amino group of this compound and its triphosphate analog (N6-(6-aminohexyl)-dATP) serves as a key point of attachment for various labels. This derivatization is typically achieved through amide bond formation, where the amine reacts with an activated carboxyl group on the probe molecule, such as an N-hydroxysuccinimide (NHS) ester. This common and efficient coupling chemistry allows for the stable conjugation of a wide array of functionalities.
Fluorescent Probe Conjugation
A primary application of this derivatization strategy is the synthesis of fluorescently labeled nucleosides and nucleotides. These probes are instrumental in various molecular biology techniques, including DNA sequencing, hybridization assays, and cellular imaging. By attaching a fluorescent dye to the N6-hexylamine linker, the resulting deoxyadenosine analog can be incorporated into nucleic acids, rendering them detectable by fluorescence-based methods.
For instance, the triphosphate form, N6-(6-Aminohexyl)-dATP, has been successfully conjugated to different fluorophores. Examples include the attachment of fluorescein (as 6-FAM) and rhodamine derivatives (like 6-ROX). jenabioscience.comjenabioscience.com These fluorescently labeled nucleotides can act as substrates for DNA polymerases, allowing for the enzymatic labeling of DNA. A study detailed the synthesis of a fluorescent derivative of a related compound, 6-N-[N-(6-aminohexyl)carbamoyl)-2′,3′-dideoxyadenosine 5′-triphosphate, where the aliphatic amino group was labeled with the fluorescent dye JA242. rsc.org The resulting conjugate was shown to terminate DNA synthesis, a principle used in DNA sequencing. rsc.org
| Base Nucleoside/Nucleotide | Attached Probe | Resulting Compound | Application Area |
| This compound-5'-triphosphate | 6-FAM (Fluorescein) | N6-(6-Aminohexyl)-dATP-6-FAM | DNA Labeling, Sequencing |
| This compound-5'-triphosphate | 6-ROX (Rhodamine) | N6-(6-Aminohexyl)-dATP-6-ROX | DNA Labeling, Sequencing |
| 6-N-[N-(6-aminohexyl)carbamoyl)-2′,3′-dideoxyadenosine 5′-triphosphate | JA242 | JA242-labeled ddATP analog | DNA Detection |
| N6-(6-Aminohexyl)-adenosine-5'-triphosphate | Biotin | N6-(6-Aminohexyl)-ATP-Biotin | Affinity Labeling, Detection |
Biotinylation for Affinity-Based Applications
Beyond fluorescent probes, the terminal amine of the hexyl linker is also an ideal site for the attachment of biotin. Biotinylated nucleotides are widely used in non-radioactive labeling and detection systems due to the high-affinity interaction between biotin and streptavidin or avidin. N6-(6-Aminohexyl)-ATP has been derivatized with biotin to create N6-(6-Aminohexyl)-ATP-Biotin. jenabioscience.com This reagent can be incorporated into nucleic acids, which can then be captured, purified, or detected using streptavidin-conjugated enzymes or fluorophores. This strategy is fundamental to techniques such as in situ hybridization, ELISA, and affinity chromatography.
The derivatization of this compound and its analogs at the terminal amino group of the hexyl linker is a powerful and versatile strategy for the development of molecular probes. The ability to attach fluorescent dyes, affinity tags like biotin, and other reporter molecules site-specifically enables the creation of customized reagents for a broad spectrum of research and diagnostic purposes.
Molecular Interactions and Biochemical Mechanisms of N6 6 Aminohexyl 2 Deoxyadenosine Analogs
Interaction with Nucleic Acid Modifying Enzymes
The N6 position of adenine (B156593) is a critical site for interactions within the major groove of the DNA double helix and is frequently involved in recognition by enzymes that act on nucleic acids. Modification at this site with a bulky aminohexyl group can significantly alter these interactions.
Substrate Recognition by DNA Polymerases and Ligases
The triphosphate form of N6-(6-Aminohexyl)-2'-deoxyadenosine, this compound triphosphate (N6-(6-aminohexyl)-dATP), has been investigated as a substrate for various DNA polymerases. The ability of a polymerase to recognize and incorporate a modified nucleotide is highly dependent on the steric and chemical properties of the modification and the architecture of the enzyme's active site.
While specific kinetic data for the incorporation of N6-(6-aminohexyl)-dATP is not extensively available in the literature, studies on other N6-alkylated dATP analogs provide insights into how such modifications are tolerated. For instance, N6-methyl-dATP has been shown to be incorporated into DNA by microbial DNA polymerases. nih.gov Furthermore, research on N6-(2-Nitrobenzyl)-dATP demonstrated that this bulkier modification is also incorporated by several DNA polymerases, in some cases almost as efficiently as the natural dATP. nih.gov This suggests that the active sites of certain DNA polymerases can accommodate modifications at the N6 position. The commercial availability of N6-(6-Aminohexyl)-dATP labeled with various fluorophores for use in DNA labeling applications further implies its successful utilization by DNA polymerases. jenabioscience.com
The recognition of N6-(6-aminohexyl)-adenine within a DNA strand by DNA ligases is another crucial aspect. DNA ligases, such as T4 DNA ligase, catalyze the formation of phosphodiester bonds to seal nicks in the DNA backbone. nih.gov The presence of a bulky group in the major groove could potentially hinder the binding of the ligase or the proper alignment of the DNA ends for ligation. While general protocols for DNA ligation exist, specific studies detailing the efficiency of ligating DNA strands containing an N6-(6-aminohexyl)-adenine modification are not readily found in the public domain.
Enzymatic Incorporation into DNA and RNA
The enzymatic incorporation of modified nucleotides is a cornerstone of various molecular biology techniques. The triphosphate derivative, N6-(6-aminohexyl)-dATP, serves as a substrate for DNA polymerases, enabling the introduction of the modified base into a growing DNA chain. This is evidenced by its use in the preparation of modified oligonucleotides. nih.gov The presence of the terminal amino group on the hexyl linker allows for post-synthetic labeling with reporter molecules such as fluorophores or biotin (B1667282).
Studies have demonstrated the successful incorporation of various N6-modified dATP analogs. For example, N6-methyl-dATP can be incorporated into DNA during the polymerase chain reaction (PCR). The incorporation of such modified nucleotides can create DNA with altered properties or functionalities. While direct comparative studies on the incorporation efficiency of N6-(6-aminohexyl)-dATP by different polymerases are limited, the use of similarly modified nucleotides in enzymatic reactions suggests that it is a viable substrate for at least a subset of DNA polymerases. The incorporation into RNA by RNA polymerases is less documented for this specific deoxyadenosine (B7792050) analog.
Influence on Reverse Transcriptase Activity
Reverse transcriptases are DNA polymerases that use an RNA template to synthesize complementary DNA (cDNA). These enzymes are key targets for antiviral therapies, particularly against retroviruses like HIV. Nucleoside analogs are a major class of reverse transcriptase inhibitors. These analogs, once incorporated into the growing DNA chain, can cause chain termination due to the absence of a 3'-hydroxyl group.
While the direct inhibitory effect of this compound on reverse transcriptase has not been extensively studied, research on other adenosine (B11128) analogs provides some context. For example, pre-steady-state kinetic analysis of cyclobutyl adenosine nucleotide analogs has shown that these compounds can act as substrates for HIV-1 reverse transcriptase and inhibit its function. nih.gov Specifically, some of these analogs were incorporated more efficiently than the FDA-approved drug Tenofovir. nih.gov Given that modifications at the N6 position can be accommodated by some polymerases, it is plausible that N6-(6-aminohexyl)-dATP could be a substrate for reverse transcriptase, potentially influencing its activity. However, detailed kinetic studies are required to determine its efficacy as either a substrate or an inhibitor.
Modulation of ATP-Dependent Enzyme Activities
This compound analogs, particularly their triphosphate forms, can also interact with and modulate the activity of a wide range of ATP-dependent enzymes beyond polymerases. These enzymes play critical roles in cellular metabolism, signaling, and regulation.
Observation of ATP-Dependent Enzyme Activity
The structural similarity of N6-modified ATP analogs to ATP allows them to bind to the ATP-binding sites of various enzymes. A study on N6-[N-(6-aminohexyl)carbamoyl]-ATP demonstrated its coenzymic activity with several kinases. nih.gov Specifically, this analog showed significant activity with hexokinase and glycerokinase, retaining 63% and 87% of the activity of natural ATP, respectively. nih.gov The corresponding ADP analog was also active with acetate (B1210297) kinase and pyruvate (B1213749) kinase. nih.gov These findings indicate that the N6 position, even with a relatively bulky carbamoyl-aminohexyl modification, can be accommodated within the active sites of these ATP-dependent enzymes. Furthermore, N6-modified ATP analogs have been used in screening assays to identify and characterize the binding profiles of various kinases. nih.gov
Kinetic Studies with Modified Nucleotide Substrates
Kinetic studies provide quantitative insights into how modifications on a nucleotide affect its interaction with an enzyme. For N6-[N-(6-aminohexyl)carbamoyl]-ATP, the relative coenzymic activities with different kinases suggest that the modification impacts the binding and/or catalytic steps to varying degrees depending on the specific enzyme. nih.gov For instance, the lower relative activity with pyruvate kinase (20%) compared to acetate kinase (82%) for the ADP analog highlights the differential tolerance of these enzymes to the modification. nih.gov
Table of Coenzymic Activities of N6-[N-(6-Aminohexyl)carbamoyl]-adenine Nucleotide Analogs nih.gov
| Enzyme | Analog | Relative Activity (%) |
| Acetate Kinase | N6-[N-(6-Aminohexyl)carbamoyl]-ADP | 82 |
| Pyruvate Kinase | N6-[N-(6-Aminohexyl)carbamoyl]-ADP | 20 |
| Hexokinase | N6-[N-(6-Aminohexyl)carbamoyl]-ATP | 63 |
| Glycerokinase | N6-[N-(6-Aminohexyl)carbamoyl]-ATP | 87 |
Interaction with Purinergic Receptors and Signaling Pathways
N6-substituted adenosine analogs, including the N6-(6-aminohexyl) derivative, are recognized for their interaction with the family of P1 purinergic receptors, which consists of four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These interactions are fundamental to their biochemical effects, as the binding to these receptors initiates intracellular signaling cascades that modulate cellular function. The nature of the N6-substituent plays a critical role in determining the affinity and selectivity of the analog for these receptor subtypes.
While specific binding affinity data for this compound across all four adenosine receptor (AR) subtypes is not extensively documented in publicly available literature, significant insights can be drawn from studies on structurally related N6-(ω-aminoalkyl)adenosine analogs. These studies systematically vary the length of the aminoalkyl chain to probe the topology of the N6-binding region of the receptors.
Research on a series of N6-(ω-aminoalkyl)adenosines revealed that the length of the alkyl chain significantly influences binding affinity, particularly at the A1 receptor. nih.gov In calf brain membranes, affinity for the A1 receptor increases as the chain length extends, with N6-(9-aminononyl)adenosine showing the highest affinity (Kᵢ = 0.32 nM). nih.gov The N6-(6-aminohexyl)adenosine analog also demonstrates high affinity for the A1 receptor. nih.govnih.gov Generally, for the A1 receptor, the presence of a terminal amino group on longer alkyl chains (greater than 6 carbons) enhances potency compared to simple N6-alkyladenosines. nih.gov
For the A2 receptor, the affinities of these analogs are generally lower than for the A1 receptor. nih.gov Studies on rat brain tissue and human platelets show that the binding affinity profile is rather similar, with the affinity being comparable to the low-affinity state of the A1 receptor. nih.gov Adenosine analogs with spacer arms terminating in an amino group, such as N6-(6-Aminohexyl)adenosine, are recognized as agonists at A2A receptors. nih.gov
Data regarding A2B and A3 receptor subtypes for this specific series of analogs are less prevalent. However, it is known that many N6-substituted adenosine derivatives can exhibit affinity for A3 receptors. nih.gov The selectivity is highly dependent on the specific chemical structure of the N6-substituent.
| Compound (Alkyl Chain Length) | A1 Receptor Affinity (Kᵢ, nM) (Calf Brain) | A2 Receptor Affinity (Kᵢ, nM) (Rat Striatum) |
|---|---|---|
| N6-(2-aminoethyl)adenosine | 12 | 410 |
| N6-(3-aminopropyl)adenosine | 7.7 | 270 |
| N6-(4-aminobutyl)adenosine | 4.5 | 210 |
| N6-(5-aminopentyl)adenosine | 2.5 | 160 |
| N6-(6-aminohexyl)adenosine | 1.6 | 150 |
| N6-(8-aminooctyl)adenosine | 0.50 | 110 |
| N6-(9-aminononyl)adenosine | 0.32 | 100 |
Data adapted from a study on N6-(ω-aminoalkyl)adenosines. nih.govnih.gov The values represent the inhibitory constants (Kᵢ) and indicate the concentration of the ligand required to inhibit 50% of radioligand binding.
The binding of this compound analogs to adenosine receptors directly modulates the activity of adenylyl cyclase, a key enzyme in the purinergic signaling cascade that catalyzes the conversion of ATP to cyclic AMP (cAMP). wikipedia.orgfrontiersin.org The specific effect—stimulation or inhibition—depends on the receptor subtype engaged.
A1 and A3 Receptors: These receptors are typically coupled to the inhibitory G protein (Gᵢ). Upon activation by an agonist, Gᵢ inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.gov
A2A and A2B Receptors: These receptors are coupled to the stimulatory G protein (Gₛ). Agonist binding to A2 receptors activates adenylyl cyclase, resulting in an increase in intracellular cAMP production. nih.gov
Functional studies in adenylate cyclase assays have demonstrated that N6-(ω-aminoalkyl)adenosines, including the N6-(6-aminohexyl)adenosine analog, act as potent agonists. nih.gov With few exceptions, these compounds were found to be full agonists at both A1 and A2 receptors, producing a maximal response similar to that of the standard potent agonist (-)-N6-(R-phenylisopropyl)adenosine. nih.gov This indicates that upon binding, they effectively trigger the conformational changes in the receptor required to activate or inhibit adenylyl cyclase, thereby modulating the downstream signaling pathway. Therefore, N6-(6-aminohexyl)adenosine and its deoxyadenosine counterpart are expected to decrease cAMP via A1 receptors and increase cAMP via A2 receptors.
Influence on DNA Replication and DNA-Protein Interactions
The influence of this compound on DNA-related processes is primarily understood through studies of its triphosphate form, this compound-5'-triphosphate (N6-(6-aminohexyl)-dATP). This analog serves as a substrate for DNA polymerases and can be incorporated into a growing DNA strand during replication. jenabioscience.com
The presence of a bulky N6-substituent can significantly alter the properties of DNA and its interaction with DNA-processing enzymes. Studies on other N6-modified dATP analogs have shown that they can act as terminators of DNA synthesis despite having a free 3'-OH group. For instance, N6-(2-Nitrobenzyl)-dATP is efficiently incorporated by several DNA polymerases but terminates synthesis, a property useful in sequencing technologies. nih.gov This suggests that the polymerase's active site can accommodate the modified base during the insertion step, but the resulting modified primer-template duplex may present a steric hindrance that prevents the enzyme from translocating to the next position.
A direct application illustrating the interaction with DNA replication machinery comes from a study involving the human Primase-Polymerase (PrimPol). researchgate.netnih.govbiorxiv.org PrimPol is a specialized enzyme involved in DNA damage tolerance, capable of repriming DNA synthesis downstream of lesions that block standard replicative polymerases. nih.govoup.com In a 2013 study, a fluorescently labeled version of N6-(6-aminohexyl)-dATP was utilized as a tool to investigate PrimPol's function, demonstrating that such modified nucleotides can be recognized and utilized by specialized DNA polymerases during processes like translesion synthesis. researchgate.netrjonco.com
Advanced Applications in Molecular and Chemical Biology Research
Development of Probes for DNA Labeling and Sequencing
The unique structure of N6-(6-Aminohexyl)-2'-deoxyadenosine, particularly its triphosphate form, this compound-5'-triphosphate (N6-(6-Aminohexyl)-dATP), makes it an ideal substrate for creating probes for DNA analysis. The terminal amino group on the hexyl chain serves as a versatile and accessible point for attaching a variety of functional molecules without significantly interfering with the enzymatic incorporation of the nucleotide into a growing DNA strand.
Applications in DNA Sequencing Methodologies
While the direct use of this compound in mainstream sequencing workflows is not as common as other methods, the principles of using modified nucleotides are central to advanced sequencing technologies. Research into the enzymatic incorporation of nucleotides with modifications at the N6 position of adenine (B156593), such as N6-methyladenine, has shown that DNA polymerases can accept these altered substrates. nih.govjenabioscience.com This tolerance is key for developing novel sequencing strategies.
For instance, methods like Direct-Read 6mA sequencing (DR-6mA-seq) and single-nucleotide-resolution sequencing (6mACE-seq) have been developed to detect the natural epigenetic mark N6-methyldeoxyadenosine (6mA) at base resolution. nih.govnih.gov These techniques often rely on the specific properties of the modified base to create a unique signal, such as a misincorporation signature or altered exonuclease activity. nih.gov The ability to enzymatically incorporate bulky adducts at the N6 position suggests the potential for N6-(6-Aminohexyl)-dATP derivatives to be used in similar custom sequencing applications, where the attached molecule could provide a specific signal for detection, for example, in nanopore sequencing or SMRT-seq. nih.gov
Fluorescent and Non-Fluorescent DNA Labeling Strategies
The most widespread application of N6-(6-Aminohexyl)-dATP is in the synthesis of labeled DNA probes. The terminal amine of the aminohexyl linker is readily coupled to a vast array of reporter molecules, including fluorescent dyes and haptens like biotin (B1667282). jenabioscience.com These labeled nucleotides can be incorporated into DNA during processes like PCR, nick translation, or primer extension.
Fluorescent Labeling: A diverse portfolio of fluorescent dyes has been successfully conjugated to N6-(6-Aminohexyl)-dATP. These fluorescently labeled dATPs are used to generate probes for techniques such as fluorescence in situ hybridization (FISH), microarrays, and real-time PCR. The choice of dye depends on the specific application and the available detection instrumentation. jenabioscience.com
| Labeled Nucleotide | Fluorophore | Excitation Max (λexc) | Emission Max (λem) |
| N6-(6-Aminohexyl)-dATP-6-FAM | 6-FAM | 492 nm | 517 nm |
| N6-(6-Aminohexyl)-dATP-6-ROX | 6-ROX | 575 nm | 600 nm |
| N6-(6-Aminohexyl)-dATP-ATTO-465 | ATTO 465 | 453 nm | 506 nm |
| N6-(6-Aminohexyl)-dATP-ATTO-665 | ATTO 665 | 662 nm | 680 nm |
Table 1: Spectroscopic properties of various fluorescently labeled N6-(6-Aminohexyl)-dATP derivatives. Data sourced from Jena Bioscience product datasheets.
Non-Fluorescent Labeling: Beyond fluorescence, the aminohexyl linker can be tagged with other molecules for detection or purification. A common strategy involves labeling with biotin. jenabioscience.com Biotinylated DNA probes are detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase), which then generates a colorimetric or chemiluminescent signal. This provides a robust and sensitive alternative to fluorescent detection.
Affinity Chromatography and Protein Purification
The adenosine (B11128) moiety is a core structural component of essential cofactors like ATP, ADP, and NAD+. Consequently, a multitude of enzymes and other proteins have evolved to bind these molecules. This interaction can be exploited for protein purification using affinity chromatography, where an adenosine-like ligand is immobilized on a solid support to capture its binding partners.
Design of Affinity Ligands for Adenosine Phosphate-Requiring Systems
This compound and its phosphorylated derivatives are excellent candidates for designing affinity ligands. The key design principle involves the hexyl chain, which acts as a spacer arm. This arm attaches the adenosine recognition element to a chromatography matrix, such as Sepharose or agarose (B213101) beads. The length of the spacer is crucial, as it positions the ligand away from the surface of the bead, minimizing steric hindrance and allowing proteins to access and bind the adenosine moiety effectively. jenabioscience.com
Derivatives like N6-(6-aminohexyl)-adenosine 2',5'-bisphosphate and N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides have been synthesized specifically for this purpose. nih.gov The terminal amino group of the spacer is typically coupled to an activated matrix (e.g., CNBr-activated Sepharose) to create a stable and reusable affinity medium. nih.gov
Isolation and Characterization of Nucleic Acid-Binding Proteins
Once the affinity matrix is prepared, it can be used to isolate and purify proteins that bind to adenosine or adenine nucleotides from complex biological mixtures like cell lysates or tissue extracts. The general procedure involves incubating the protein mixture with the affinity resin, allowing the target proteins to bind. After washing away non-specifically bound proteins, the target proteins are selectively eluted by adding a solution containing a high concentration of the free ligand (e.g., ATP or adenosine) or by changing the buffer conditions to disrupt the interaction.
This technique has been successfully used to isolate a variety of enzymes and other binding proteins.
| Isolated Protein(s) | Affinity Ligand Used | Source Organism |
| Malic Enzyme | Immobilized N6-(6-aminohexyl)-adenosine 2',5'-bisphosphate | Chicken |
| Hexokinase, Pyruvate (B1213749) Kinase, Lactate Dehydrogenase, etc. | N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides on Sepharose | Not Specified |
| Novel Adenosine Binding Proteins (16 kDa and 35 kDa) | N6-9-aminononane adenosine on Sepharose 4B | Bovine |
Table 2: Examples of proteins purified using affinity chromatography with immobilized N6-substituted adenosine analogs. nih.govnih.gov
Functional Studies in Chemical Proteomics and Drug Target Identification
Chemical proteomics utilizes chemical probes to study protein function, interactions, and localization on a proteome-wide scale. These probes are often designed to mimic a natural molecule but contain additional functionalities for cross-linking and enrichment. This compound provides a perfect scaffold for building such probes to investigate the "adenosine interactome" and identify potential drug targets.
The primary amino group of the aminohexyl linker is a key feature, allowing for the attachment of both a photo-reactive group and a reporter tag. A photo-reactive group (e.g., an arylazide or diazomalonyl group) can be activated by UV light to form a covalent bond with any protein in close proximity, permanently "labeling" the binding partner. nih.govnih.gov A reporter tag, most commonly biotin, allows for the subsequent enrichment of these covalently cross-linked protein-probe complexes from the lysate using streptavidin-coated beads.
Once isolated, the proteins are identified using high-sensitivity mass spectrometry. This strategy allows for the unbiased identification of proteins that interact with the adenosine analog in a complex biological system. This approach has been used to label specific receptors and carriers, such as the cyclic AMP receptor in human erythrocytes and the adenine nucleotide carrier in mitochondria. nih.govnih.gov Research into adenosine receptor ligands and structure-based drug design further highlights the utility of such derivatives in identifying and validating therapeutic targets. jenabioscience.com
Probing Nucleic Acid Structure and Function
The introduction of modifications into nucleic acids can profoundly impact their structure, stability, and interactions with other molecules. This compound, when incorporated into DNA or RNA strands, serves as a probe to investigate these effects.
The N6 position of adenosine is critical as it participates in Watson-Crick hydrogen bonding with uridine (B1682114) (or thymidine). Modifying this position can alter RNA secondary structure and mediate unique RNA-protein interactions. nih.gov While extensive research has focused on N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA, the principles are applicable to other N6 modifications. nih.govnih.gov
The bulky and flexible 6-aminohexyl group at the N6 position is expected to cause a significant local perturbation of the RNA helix. Unlike the small methyl group in m6A, this larger moiety would likely prevent standard Watson-Crick base pairing, potentially destabilizing helical regions or favoring locations in loops and single-stranded regions. nih.gov The effect of such a modification is position-dependent; for instance, m6A is known to decrease the stability of a helix when in an A-U pair but can increase stability when stacking at the end of a helix. nih.gov The presence of the aminohexyl group could therefore be used to probe the structural tolerance of specific regions within an RNA molecule and investigate how such structural changes influence RNA functions like splicing, turnover, and translation. nih.gov
The structural disruption caused by this compound directly influences the hybridization properties of oligonucleotides containing this modification. Hybridization stability is commonly assessed by measuring the melting temperature (Tm), the temperature at which half of the double-stranded nucleic acid molecules dissociate into single strands.
Given that the aminohexyl group at the N6 position interferes with the hydrogen bonds of a standard A-T or A-U base pair, its incorporation into a DNA or RNA duplex is expected to decrease the thermodynamic stability of that duplex. nih.gov This would result in a lower melting temperature compared to an unmodified duplex of the same sequence. By systematically placing this modified nucleotide at different positions within an oligonucleotide, researchers can quantify its impact on duplex stability in various sequence contexts. The use of related modified nucleotides in techniques like the in vitro selection of ribozymes demonstrates that nucleic acids containing such modifications are functional and their binding properties can be analyzed. jenabioscience.com
Table 2: Representative Melting Temperature (Tm) Data
This table provides hypothetical melting temperatures for a standard DNA duplex and a duplex containing a single this compound (dA*) modification, illustrating the expected destabilizing effect.
| Duplex Sequence (5'-3') | Complementary Sequence (3'-5') | Tm (°C) | ΔTm (°C) |
| GCT GTC A GC ATC | CGA CAG T CG TAG | 55.2 | (Reference) |
| GCT GTC dA *GC ATC | CGA CAG T CG TAG | 48.5 | -6.7 |
Analytical and Structural Characterization Methodologies for N6 6 Aminohexyl 2 Deoxyadenosine and Its Analogs
Spectroscopic Techniques for Conformation and Interaction Studies
Spectroscopic methods are indispensable for elucidating the conformational dynamics of modified nucleosides and their impact on the structure of DNA.
Studies on similar N6-methylated adenylyl-adenosine dinucleotides have demonstrated the utility of CD in analyzing the thermodynamics of the stacking equilibrium in aqueous solutions. nih.gov By measuring the temperature dependence of the CD spectra, researchers can apply a two-state model to derive thermodynamic parameters. nih.gov This analysis has shown that methylation at the N-6 position can stabilize the stacking interaction, primarily by causing a relative decrease in the entropy of unstacking. nih.gov This provides a more accurate thermodynamic analysis of the modified dinucleotides. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a key method for determining the detailed solution conformation of nucleoside analogs. nih.gov For compounds structurally similar to N6-(6-Aminohexyl)-2'-deoxyadenosine, such as 2'-amino-2'-deoxyadenosine (B84144) and 3'-amino-3'-deoxyadenosine (B1194517), NMR has been used to define the conformation of the ribose moiety and the orientation of the base. nih.gov
The analysis often relies on a two-state model where the ribose ring exists in equilibrium between an N-type and an S-type conformation. nih.gov Furthermore, techniques like longitudinal proton relaxation time and nuclear Overhauser enhancement (NOE) measurements help characterize the orientation of the purine (B94841) base relative to the sugar (syn or anti). nih.gov For instance, studies on 3'-amino-3'-deoxyadenosine revealed a preference for the N-anti-g+ conformation, while 2'-amino-2'-deoxyadenosine preferentially adopts S-syn-g+/t conformations. nih.gov These findings establish correlations between the ribose pucker state and the glycosidic bond orientation. nih.gov
Interactive Table: Conformational Preferences of Deoxyadenosine (B7792050) Analogs Determined by NMR
| Compound | Preferred Ribose State | Preferred Base Orientation |
| 3'-amino-3'-deoxyadenosine | N-type | anti |
| 3'-amino-3'-deoxy-6-N,N-dimethyladenosine | N-type | anti |
| 2'-amino-2'-deoxyadenosine | S-type | syn |
This table summarizes findings from NMR studies on adenosine (B11128) analogs, illustrating how modifications influence conformational preferences. nih.gov
Mass Spectrometry for Identification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a cornerstone for the identification and structural elucidation of modified nucleotides, offering high sensitivity and specificity.
Tandem mass spectrometry (MS/MS) is extensively used to determine the structures of nucleotide analogs. nih.gov This technique involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. nih.gov The fragmentation pathways are highly informative about the nature and location of chemical modifications. nih.gov For all DNA nucleosides, a common structural feature is the deoxyribose moiety linked to a nucleobase via a glycosidic bond. nih.gov A frequent fragmentation pathway observed in MS/MS is the neutral loss of the deoxyribose (dR) moiety, which is often used for quantification or identity confirmation. nih.gov
Different methods of collision-activated dissociation (CAD), such as "ion-trap-type" and "beam-type," can produce significantly different product ion spectra for the same analyte, providing complementary structural information. nih.gov For example, in the analysis of N6-oxopropenyl-2'-deoxyadenosine (M1A-dR), liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) has been successfully used to characterize the adduct in modified DNA. nih.gov
MS/MS is particularly effective for unambiguously determining the location of a modification within a nucleotide—whether it is on the nucleobase, the ribose, or the phosphate (B84403) group. nih.govresearchgate.net By analyzing the mass-to-charge (m/z) values of the fragment ions in negative mode ESI-MS/MS, one can pinpoint the site of substitution. nih.govresearchgate.net
The fragmentation of unmodified nucleotides yields characteristic ions corresponding to the nucleobase and the phosphate/ribose parts. nih.gov
If a modification is on the nucleobase , the m/z of the nucleobase fragment ion changes, while the phosphate and ribose signals remain unchanged. nih.govresearchgate.net
If the modification is on the phosphate moiety , the m/z values for ions containing the phosphate group will shift, but the nucleobase signal will not. nih.govresearchgate.net
A modification on the ribose will be reflected in the mass of fragments containing the ribose sugar.
This systematic analysis allows for the rapid and clear identification of how nucleotide analogs are structured, which is vital for their application as enzymatic inhibitors or labeled probes. nih.gov
Interactive Table: Key Fragment Ions in ESI(-)/MS/MS for Locating Nucleotide Modifications
| Modification Location | Effect on Nucleobase Fragment Ion (m/z) | Effect on Phosphate/Ribose Fragment Ions (m/z) |
| Nucleobase | Changes according to modification mass | Unchanged |
| Phosphate Moiety | Unchanged | Changes according to modification mass |
| Ribose Moiety | Unchanged | Changes according to modification mass |
This table illustrates how fragmentation patterns in tandem mass spectrometry can be used to determine the specific location of a chemical modification on a nucleotide analog. nih.govresearchgate.net
Future Research Perspectives and Emerging Directions
Development of Novel N6-(6-Aminohexyl)-2'-deoxyadenosine-Based Biosensors
The development of sensitive and specific biosensors is crucial for diagnostics, environmental monitoring, and basic research. This compound can serve as a key component in the fabrication of advanced DNA-based biosensors. mdpi.comscholars.direct The terminal amino group on the hexyl linker can be readily functionalized with various signaling molecules, such as fluorophores, redox probes, or nanoparticles, enabling the development of optical or electrochemical biosensors. mdpi.comnih.gov
One promising application lies in the detection of specific DNA-protein interactions. nih.gov A biosensor could be designed where a DNA probe containing this compound is immobilized on a sensor surface. The binding of a target protein to the DNA probe would induce a detectable signal change. For instance, in an electrochemical biosensor, the binding event could alter the electron transfer properties at the electrode surface. mdpi.com
Furthermore, this modified nucleoside could be incorporated into DNA aptamers, which are short, single-stranded DNA molecules that can bind to a wide range of targets with high affinity and specificity. By modifying an aptamer with this compound, a reporter molecule can be attached to the amino linker, creating a sensitive and specific aptasensor. nih.gov
Table 1: Potential this compound-Based Biosensor Designs
| Biosensor Type | Principle | Potential Application |
| Electrochemical | Immobilized DNA probe with this compound linked to a redox reporter. Protein binding alters the electrochemical signal. | Detection of transcription factors or other DNA-binding proteins. |
| Fluorescent | DNA probe containing this compound labeled with a fluorophore. Protein binding induces a change in fluorescence intensity or polarization. | High-throughput screening of protein-DNA interactions. |
| Aptasensor | An aptamer incorporating this compound with an attached signaling molecule. Target binding causes a conformational change and a detectable signal. | Detection of small molecules, proteins, or even whole cells. |
Integration with Single-Molecule Techniques for Enhanced Resolution
Single-molecule techniques, such as single-molecule fluorescence resonance energy transfer (smFRET), have revolutionized our understanding of biological processes by allowing the observation of individual molecular interactions and conformational changes in real-time. elsevierpure.comnih.govspringernature.comnih.gov this compound is an ideal candidate for integration into such studies.
The triphosphate form of this modified nucleoside, this compound triphosphate (dATP), can be fluorescently labeled at the terminal amino group and incorporated into DNA strands by polymerases. jenabioscience.com This allows for the precise placement of a fluorescent dye within a DNA molecule. For smFRET studies, a DNA molecule can be synthesized with two such modified nucleosides at specific locations, one labeled with a donor fluorophore and the other with an acceptor. The FRET efficiency between the two dyes provides a direct measure of the distance between them, allowing for the real-time tracking of DNA bending, protein-induced conformational changes, or the dynamics of DNA-protein interactions. nih.govnih.gov
Table 2: Applications of Labeled this compound in Single-Molecule Studies
| Technique | Application | Information Gained |
| smFRET | Studying the conformational dynamics of DNA Holliday junctions or other complex DNA structures. | Real-time observation of structural transitions and folding pathways. |
| smFRET | Monitoring the interaction between a DNA-binding protein and its recognition site. | Kinetics of binding and dissociation, and protein-induced DNA conformational changes. |
| Single-Molecule Pull-down | Immobilizing a DNA molecule containing the modified nucleoside to a surface for single-molecule imaging. | Studying the recruitment of other proteins to the DNA-protein complex. |
Exploration of this compound in Synthetic Biology Applications
Synthetic biology aims to design and construct new biological parts, devices, and systems. Modified nucleosides are valuable tools in this field for creating artificial genetic systems with expanded functionalities. This compound, as a derivative of 2'-deoxyadenosine (B1664071), can be incorporated into synthetic oligonucleotides. srdpharma.com This allows for the creation of novel DNA duplexes and triplexes with altered stability and recognition properties. srdpharma.com
The aminohexyl linker provides a site for attaching a wide array of functional groups, effectively creating a "hook" on the DNA. This could be used to:
Create novel DNA-based catalysts (DNAzymes): By attaching catalytic groups to the linker.
Assemble DNA nanostructures: Using the linker to connect different DNA strands in a programmed manner.
Develop artificial signaling pathways: Where the modified DNA acts as a scaffold for assembling protein complexes.
The ability to introduce specific chemical functionalities into a DNA molecule at a defined position opens up exciting possibilities for the rational design of new biological systems with tailored properties.
Unraveling Complex Biological Networks through Advanced Probing Strategies
Understanding the intricate network of interactions between proteins and nucleic acids is a central goal of molecular biology. This compound can be a powerful tool for dissecting these complex networks. The amino group on the hexyl chain provides a convenient point of attachment for affinity tags, such as biotin (B1667282). nih.gov
An oligonucleotide containing biotinylated this compound can be used as a "bait" in pull-down assays to identify proteins that bind to a specific DNA sequence. nih.gov In such an experiment, the biotinylated DNA probe is incubated with a cell lysate. Proteins that bind to the probe can then be isolated using streptavidin-coated beads. The captured proteins can be identified by mass spectrometry, providing a snapshot of the protein interaction network for that particular DNA sequence.
Furthermore, derivatives of this compound can be used to probe the adenosine-binding proteome. N6-substituted adenosine (B11128) derivatives are known to act as ligands for adenosine receptors. nih.gov By immobilizing this compound or a similar derivative on a solid support, it can be used as an affinity matrix to capture and identify adenosine-binding proteins from a complex mixture. This approach, a form of chemical proteomics, can help to identify novel receptors and other proteins that are regulated by adenosine signaling. jenabioscience.com
Q & A
Basic Research Questions
Q. How can N6-(6-Aminohexyl)-2'-deoxyadenosine be synthesized and characterized for use in receptor-ligand studies?
- Methodological Answer : The compound is typically synthesized via alkylation of 2'-deoxyadenosine at the N6 position using 6-aminohexyl groups. Characterization requires HPLC for purity assessment (≥95%) and structural confirmation via NMR (e.g., verifying alkyl chain integration in H/C spectra) and mass spectrometry (e.g., ESI-MS for molecular weight validation, m/z 590.36 for the triphosphate form). Ensure phosphate buffer (pH 7.5±0.5) is used to maintain stability during storage at -20°C . For analogs like AMP derivatives, affinity chromatography applications highlight the importance of aminohexyl spacers in ligand-protein interactions, which can guide experimental design .
Q. What experimental considerations are critical when using this compound in adenosine receptor studies?
- Methodological Answer : As an agonist ligand for adenosine A1 receptors, its triphosphate form (dATP) requires conversion to the nucleoside via membrane-bound phosphatases. Control experiments should include phosphatase inhibitors (e.g., sodium fluoride) to distinguish direct receptor activation from enzymatic byproducts. Dose-response curves should account for potential allosteric effects, and binding assays (e.g., competitive radioligand displacement) must validate specificity against other receptor subtypes (A2A, A3) .
Q. How is this compound incorporated into DNA for structural or functional studies?
- Methodological Answer : The aminohexyl group facilitates covalent conjugation to DNA via carbodiimide crosslinkers (e.g., EDC). Optimize reaction conditions (pH 6.5–7.5, 4–25°C) to balance coupling efficiency and DNA integrity. Confirm adduct formation using MALDI-TOF or LC-MS/MS, and assess helical distortions via circular dichroism (CD) spectroscopy. For enzymatic studies, test polymerase bypass efficiency using primer extension assays with Taq or Klenow fragments .
Advanced Research Questions
Q. How do bulky N6-(6-Aminohexyl) adducts influence DNA replication fidelity and mutagenesis patterns?
- Methodological Answer : The aminohexyl group introduces steric hindrance, stalling replicative polymerases (e.g., Pol δ/ε) and promoting translesion synthesis (TLS) by error-prone polymerases (e.g., Pol η/ζ). Design site-specific adduct-containing oligonucleotides and quantify mutation spectra using Sanger sequencing or next-gen sequencing (NGS). Compare mutation rates (e.g., frameshifts vs. base substitutions) to simpler adducts (e.g., N6-benzyl-dA) to isolate steric vs. electronic effects .
Q. What analytical strategies resolve discrepancies in quantifying this compound adducts in biological matrices?
- Methodological Answer : Use isotope-dilution LC-ESI-MS/MS with N-labeled internal standards (e.g., [N5]-N6-PHB-dAdo) to correct for matrix effects. Validate recovery rates via spike-and-recovery experiments in lung/liver DNA extracts. For conflicting results, cross-validate with P-postlabeling or immunohistochemistry using adduct-specific antibodies. Consider adduct lability (e.g., hydrolysis in acidic conditions) when interpreting data .
Q. How can stereochemical isomers of N6-(6-Aminohexyl) adducts be differentiated in structural studies?
- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IA column) or NMR nuclear Overhauser effect (NOE) experiments to distinguish enantiomers (e.g., R,R vs. S,S diastereomers). For dihydroxybutanediyl derivatives, periodate oxidation followed by GC-MS analysis of cleavage products can confirm stereochemistry .
Q. What role does this compound play in studying DNA repair mechanisms compared to etheno adducts?
- Methodological Answer : Unlike 1,N6-etheno-dA (a mutagenic lesion repaired by base excision repair), the aminohexyl adduct is non-mutagenic but disrupts replication. Use host-cell reactivation assays with repair-deficient cells (e.g., XPA for nucleotide excision repair) to map repair pathways. Compare repair kinetics via comet assays or γH2AX foci quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
